Cumyl dithiobenzoate

Catalog No.
S645151
CAS No.
201611-77-0
M.F
C16H16S2
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cumyl dithiobenzoate

CAS Number

201611-77-0

Product Name

Cumyl dithiobenzoate

IUPAC Name

2-phenylpropan-2-yl benzenecarbodithioate

Molecular Formula

C16H16S2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

KOBJYYDWSKDEGY-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2

Synonyms

cumyl dithiobenzoate

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2

Rubber and Polymer Chemistry:

Cumyl dithiobenzoate exhibits vulcanizing properties, meaning it can form cross-links between rubber chains, strengthening and improving the properties of rubber materials. Research suggests its potential use as a co-curing agent in rubber compounds, particularly for tires, improving their wear resistance and durability [].

Material Science:

Studies are exploring the potential of cumyl dithiobenzoate as a lubricant additive due to its ability to reduce friction and wear. Its antioxidant properties are also being investigated for its potential use in protecting materials from degradation. However, further research is needed to confirm its effectiveness and optimize its application [].

Bioactive Properties:

Limited research suggests potential antibacterial and antifungal activities of cumyl dithiobenzoate. However, more studies are needed to understand its mechanisms of action, efficacy, and potential toxicity before considering any practical applications [].

Organic Synthesis:

Cumyl dithiobenzoate finds use as a chain transfer agent in certain types of polymerization reactions. It helps control the polymer chain length and distribution, influencing the final properties of the synthesized polymer [].

Cumyl dithiobenzoate is an organic compound with the chemical formula C₁₆H₁₆S₂. It is a member of the dithiobenzoate family, characterized by the presence of two sulfur atoms in its structure. This compound is primarily used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, a method that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The compound's structure includes a cumyl group attached to a dithiobenzoate moiety, which contributes to its unique reactivity and functionality in polymer chemistry .

, particularly in RAFT polymerization processes. In this context, it acts as a chain transfer agent, facilitating the growth of polymer chains while maintaining control over their molecular weight. The mechanism involves reversible addition and fragmentation steps, where the compound can form stable radicals that propagate polymerization. The kinetics of these reactions can be influenced by factors such as temperature and concentration, with studies indicating that higher concentrations can lead to rate retardation effects in polymerizations involving styrene and other monomers .

Cumyl dithiobenzoate can be synthesized through various methods, typically involving the reaction of cumyl alcohol with benzoyl chloride in the presence of a base to form the dithiobenzoate structure. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity. Alternative methods may involve different starting materials or catalytic systems, but the fundamental approach remains similar across different protocols .

The primary application of cumyl dithiobenzoate lies in polymer chemistry, specifically in RAFT polymerization. It is used to synthesize well-defined polymers for various applications, including:

  • Biomedical materials: Polymers synthesized using cumyl dithiobenzoate can be tailored for drug delivery systems or tissue engineering.
  • Coatings: The controlled polymerization allows for the creation of coatings with specific properties.
  • Nanotechnology: It plays a role in developing nanostructured materials for electronic or photonic applications.

Studies on cumyl dithiobenzoate have focused on its interactions within RAFT polymerization systems. Research indicates that impurities present in cumyl dithiobenzoate can significantly affect polymerization rates and outcomes. Understanding these interactions is crucial for optimizing reaction conditions and achieving desired polymer characteristics .

Cumyl dithiobenzoate shares similarities with other dithiobenzoates and related compounds used in RAFT polymerization. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Benzyl dithiobenzoateContains a benzyl group instead of cumylGenerally more reactive than cumyl derivatives
Phenyl dithiobenzoateContains a phenyl groupOften used for different monomer systems
Ethyl dithiobenzoateContains an ethyl groupLower volatility; may have different solubility

Cumyl dithiobenzoate is unique due to its combination of stability and reactivity, which allows for effective control over polymerization processes while minimizing side reactions that may occur with other similar compounds .

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Cumyl dithiobenzoate

Dates

Modify: 2023-08-15

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